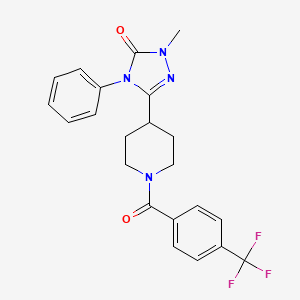
1-methyl-4-phenyl-3-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: This step involves the reaction of the triazole intermediate with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and specific catalysts or reducing agents.
Scientific Research Applications
1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used to study the effects of trifluoromethyl and piperidine groups on biological systems, potentially leading to new insights into their roles in pharmacology.
Mechanism of Action
The mechanism of action of 1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include other triazole derivatives and compounds with trifluoromethyl or piperidine groups. These compounds may share some chemical properties but differ in their specific applications and effectiveness. Examples include:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Trifluoromethylbenzoyl derivatives: Used in various pharmaceutical and agrochemical applications.
The uniqueness of 1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its combination of these functional groups, which may offer distinct advantages in specific research or industrial contexts.
Properties
Molecular Formula |
C22H21F3N4O2 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H21F3N4O2/c1-27-21(31)29(18-5-3-2-4-6-18)19(26-27)15-11-13-28(14-12-15)20(30)16-7-9-17(10-8-16)22(23,24)25/h2-10,15H,11-14H2,1H3 |
InChI Key |
HZGCBUBHBSBLBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(4-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11117664.png)
![3-allyl-2-{[3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-yliden]methyl}-5-{(E)-2-[1-ethyl-4(1H)-quinolinyliden]ethylidene}-4-oxo-4,5-dihydro-1,3-thiazol-3-ium](/img/structure/B11117672.png)
![N-(3,5-difluorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117680.png)
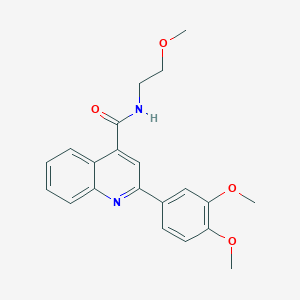
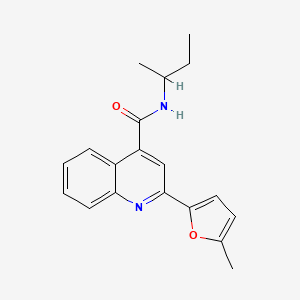
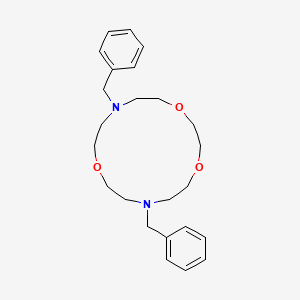
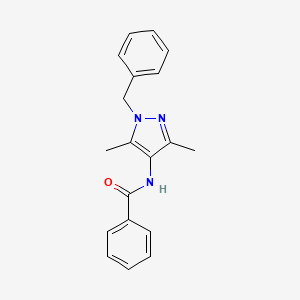
![3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11117706.png)

![N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11117723.png)
![(2E)-3-(Furan-2-YL)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11117728.png)
![(2E)-N-({N'-[(3E)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide](/img/structure/B11117731.png)
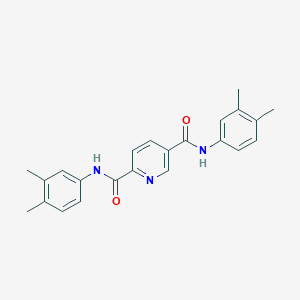
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11117738.png)
